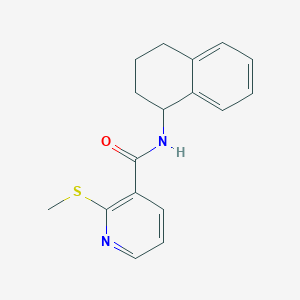
2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide is a complex organic compound that features a nicotinamide core with a methylthio group and a tetrahydronaphthalenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be attached through a Friedel-Crafts alkylation reaction using 1,2,3,4-tetrahydronaphthalene and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the nicotinamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of nicotinamide derivatives on cellular processes.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide involves its interaction with specific molecular targets. The nicotinamide core can interact with enzymes involved in NAD+ metabolism, while the methylthio and tetrahydronaphthalenyl groups can modulate the compound’s binding affinity and specificity. This compound may affect various cellular pathways, including those involved in energy metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: The parent compound with a simpler structure.
2-(Methylthio)nicotinamide: Lacks the tetrahydronaphthalenyl group.
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)nicotinamide: Lacks the methylthio group.
Uniqueness
2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide is unique due to the presence of both the methylthio and tetrahydronaphthalenyl groups. This combination can result in distinct chemical properties and biological activities compared to its simpler analogs.
Propriétés
Formule moléculaire |
C17H18N2OS |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18N2OS/c1-21-17-14(9-5-11-18-17)16(20)19-15-10-4-7-12-6-2-3-8-13(12)15/h2-3,5-6,8-9,11,15H,4,7,10H2,1H3,(H,19,20) |
Clé InChI |
IVDRLEYQEPWDIL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)NC2CCCC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B13363179.png)
![N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13363184.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13363186.png)
![(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13363189.png)
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13363203.png)
![2-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363204.png)

![4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13363213.png)
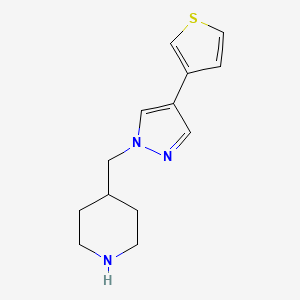
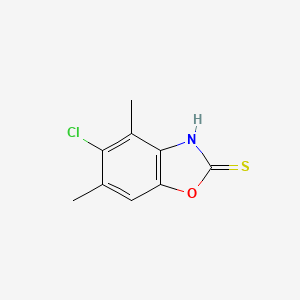
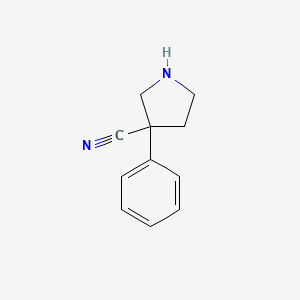
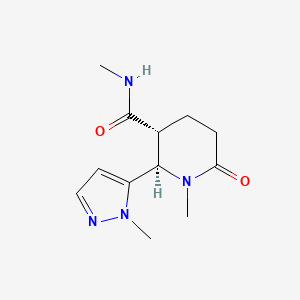
![(2E)-3-{4-chloro-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13363238.png)
![3-[6-(4-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363254.png)
